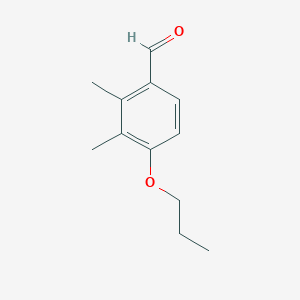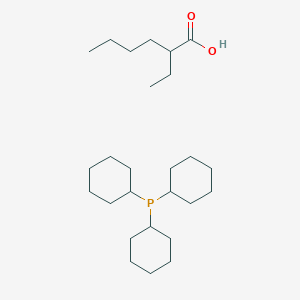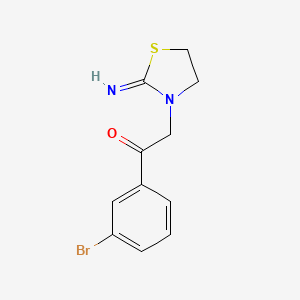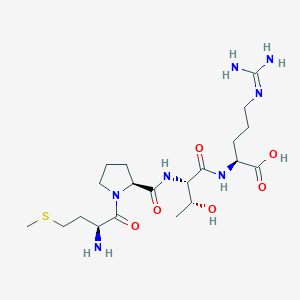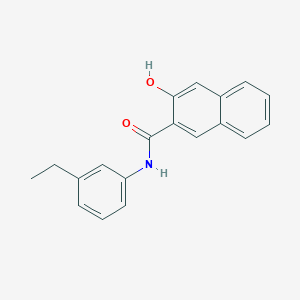![molecular formula C14H11Br2N3O2 B15161431 N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide CAS No. 143835-50-1](/img/structure/B15161431.png)
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by the introduction of the hydrazinecarbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The final step involves the coupling of the brominated intermediate with benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymer additives.
Mecanismo De Acción
The mechanism of action of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzamido)benzohydrazide:
1,3,4-Thiadiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
N-Bromo sulfonamides: Used as catalysts in organic synthesis and have similar bromine-containing structures.
Uniqueness
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is unique due to the combination of bromine atoms and the hydrazinecarbonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
143835-50-1 |
|---|---|
Fórmula molecular |
C14H11Br2N3O2 |
Peso molecular |
413.06 g/mol |
Nombre IUPAC |
N-[2,4-dibromo-6-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11Br2N3O2/c15-9-6-10(14(21)19-17)12(11(16)7-9)18-13(20)8-4-2-1-3-5-8/h1-7H,17H2,(H,18,20)(H,19,21) |
Clave InChI |
BUVZOHIYXBOYIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




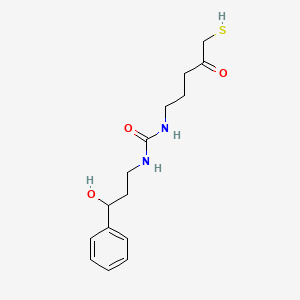
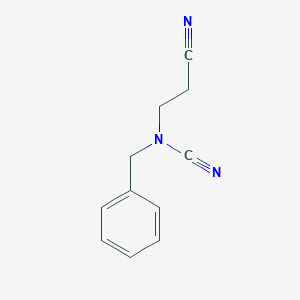
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
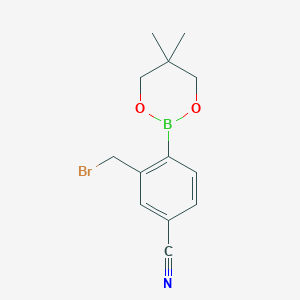
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

